2-Chloro-4-methylbenzaldehyde
Overview
Description
2-Chloro-4-methylbenzaldehyde, also known as 2-Chloro-p-tolualdehyde, is an organic compound with the molecular formula C8H7ClO. It is a chlorinated derivative of benzaldehyde and is characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
As an aldehyde, it can potentially react with various biological nucleophiles, such as amines and hydrazines .
Mode of Action
2-Chloro-4-methylbenzaldehyde: , being an aldehyde, can undergo nucleophilic addition reactions with nitrogen-containing compounds. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen atom in these compounds can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones could potentially interfere with various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
The formation of oximes and hydrazones could potentially lead to various cellular effects, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
Similar compounds are known to participate in reactions such as the formation of oximes and hydrazones
Cellular Effects
It is known that the compound has some safety hazards, including being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation . These effects suggest that 2-Chloro-4-methylbenzaldehyde may have significant impacts on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds are known to undergo reactions such as the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal conditions .
Metabolic Pathways
Similar compounds are known to undergo reactions at the benzylic position, which could potentially involve various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells via various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to localize to specific compartments or organelles based on various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloro-4-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-Chloro-4-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2-Chloro-4-methylbenzoic acid.
Reduction: 2-Chloro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
2-Chloro-4-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Chlorobenzaldehyde: Lacks the methyl group, making it less sterically hindered and slightly more reactive in certain reactions.
4-Chlorobenzaldehyde: Has the chlorine atom at the para position, affecting its reactivity and physical properties.
2,4-Dichlorobenzaldehyde: Contains two chlorine atoms, increasing its electron-withdrawing effects and altering its reactivity.
Uniqueness: The unique combination of a chlorine atom and a methyl group on the benzene ring of this compound imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMNRDGMUPWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543647 | |
Record name | 2-Chloro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50817-80-6 | |
Record name | 2-Chloro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.